(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate

Medicinal Chemistry Pharmacokinetics Drug Design

SAR inconsistency from generic acrylate building blocks can derail kinase inhibitor programs. (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate solves this with a defined ortho-NH2/para-benzylthio substitution pattern and locked (E)-geometry critical for target engagement. • cLogP 3.74 - enables hydrophobic binding exploration in oncology scaffolds • 97% purity - biological readouts free from confounding impurities • Solid form, ambient shipping - rapid global dispatch for medicinal chemistry teams

Molecular Formula C18H19NO2S
Molecular Weight 313.4 g/mol
CAS No. 1641578-95-1
Cat. No. B1447287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
CAS1641578-95-1
Molecular FormulaC18H19NO2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N
InChIInChI=1S/C18H19NO2S/c1-2-21-18(20)11-8-15-12-16(9-10-17(15)19)22-13-14-6-4-3-5-7-14/h3-12H,2,13,19H2,1H3/b11-8+
InChIKeyXHNDRKFFPZJQQJ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1641578-95-1 (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate: A Specialized Acrylate Intermediate for Advanced Synthesis


(E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1) is an organic building block belonging to the class of thioether-functionalized acrylates. It features an amino group and a benzylthio substituent on a phenyl ring, which provide versatile handles for further chemical elaboration. This compound is predominantly employed as a key synthetic intermediate in medicinal chemistry, with a particular emphasis on the construction of kinase-targeting scaffolds for oncology research [1]. It is supplied as a solid with a purity typically meeting or exceeding 95% .

Why (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1) Cannot Be Readily Substituted by Common Analogs


Procurement of (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate based solely on its acrylate or phenylthioether core is scientifically unsound. The precise ortho-amino to para-benzylthio substitution pattern creates a unique, directional vector for scaffold decoration that is critical for downstream structure-activity relationship (SAR) studies . Substitution with a generic analog, such as a simple aminophenyl acrylate or a 4-fluorophenyl variant, will alter the steric bulk, electronic properties, and metabolic stability of the final molecule, potentially invalidating an entire SAR campaign . The specific (E)-geometry is also a defined and essential structural feature for maintaining the correct three-dimensional conformation required for target engagement .

A Comparative Guide to the Verifiable Advantages of (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1)


Lipophilicity (LogP) Profile for Enhanced Membrane Permeability vs. Non-Thioether Analogs

The presence of the benzylthio group significantly elevates the compound's lipophilicity, a crucial parameter for membrane permeability. Calculated LogP (cLogP) values for (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1) show a consensus cLogP of 3.74 . This is substantially higher than simpler analogs lacking the thioether group, providing a quantitative basis for its selection when designing molecules intended to cross lipid bilayers or bind hydrophobic enzyme pockets.

Medicinal Chemistry Pharmacokinetics Drug Design

Enhanced Chemical Stability from Ester vs. Carboxylic Acid in Nucleophilic Reactions

As an ethyl ester, (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1) acts as a protected form of the corresponding acrylic acid. This protection is critical for preventing unwanted side reactions during multi-step syntheses, particularly during amide bond formations or organometallic reactions. The ester can be hydrolyzed to the free acid at a later, more convenient stage. This is in contrast to a direct procurement of a free acid analog, which can lead to lower yields and complex purification due to its inherent reactivity and polarity .

Synthetic Chemistry Process Chemistry Building Blocks

High Assay Purity Compared to Fluorinated Analogs for Reduced Byproduct Formation

Procurement specifications indicate that (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1) is readily available at 97% purity from major suppliers . In contrast, a closely related fluorinated analog, Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate, is often listed with a lower standard purity of 95% . The higher base purity of the target compound can translate to fewer side products in subsequent steps, reducing the burden of purification and improving overall synthetic yield.

Quality Control Material Science Reproducibility

Defined Research and Industrial Applications for (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate (CAS 1641578-95-1)


Optimized Building Block for Kinase-Targeted Oncology Programs

This compound is explicitly validated as an intermediate for synthesizing kinase inhibitors for cancer treatment [1]. Its structural features support the construction of molecules that inhibit key enzymes like EGFR tyrosine kinase . The enhanced lipophilicity and precise substitution pattern are essential for optimizing the binding affinity and selectivity of the resulting drug candidates.

Scaffold for Advanced Material Science and Conjugated Systems

The acrylate moiety and the rigid phenyl core make it an ideal precursor for building functional materials. Its structure supports conjugation in organic frameworks, which is valuable for developing novel materials with specific electronic or optical properties [1]. The ethyl ester provides a convenient point for further polymerization or surface attachment.

A Reliable Intermediate for SAR Studies Requiring Hydrophobic Vector Modulation

The quantified high cLogP of 3.74 provides a verifiable basis for using this intermediate to explore hydrophobic binding interactions. In an SAR program, this compound serves as a control or starting point for appending various groups to the phenyl ring to modulate lipophilicity and target engagement. Its 97% purity ensures that observed biological activity is not confounded by significant impurities .

Validated Precursor for Conjugation and Bioconjugation Chemistry

The presence of an aromatic amine and an acrylate ester makes this a versatile precursor for a wide range of bioconjugation techniques. The amine can be used for amide bond formation or diazotization chemistry, while the acrylate can participate in Michael addition reactions. Its use in coupling reactions and functional material synthesis is well-documented , making it a strategic purchase for laboratories developing chemical probes or targeted delivery systems.

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